molecular formula C18H14F4N2O4S B1683754 Bicalutamide CAS No. 90357-06-5

Bicalutamide

Numéro de catalogue: B1683754
Numéro CAS: 90357-06-5
Poids moléculaire: 430.4 g/mol
Clé InChI: LKJPYSCBVHEWIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Bicalutamide is a nonsteroidal anti-androgen primarily used in the treatment of prostate cancer . The primary target of this compound is the androgen receptor (AR) . The AR is the biological target of the androgen sex hormones testosterone and dihydrotestosterone (DHT) .

Mode of Action

This compound acts as a selective antagonist of the androgen receptor . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .

Biochemical Pathways

This compound’s action on the androgen receptor leads to a decrease in the expression of androgen-responsive genes. This results in a decrease in the production of proteins that are involved in cell proliferation, thereby inhibiting the growth of prostate cancer cells .

Pharmacokinetics

This compound is well-absorbed when taken orally . It shows extensive plasma protein binding, mainly to albumin . This compound is metabolized in the liver by hydroxylation (CYP3A4) and glucuronidation (UGT1A9) . The metabolites of this compound are excreted almost equally in urine and feces with little or no unchanged drug excreted in urine . This compound has a very long biological half-life of 6 days with a single dose and 7 to 10 days with repeated administration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of prostate cancer cell proliferation. By blocking the action of androgens, this compound prevents the stimulation of androgen-responsive genes, which are involved in cell proliferation . This leads to a decrease in the growth of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect the metabolism of this compound. Also, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) is 0.01, which means that the use of this compound is predicted to present an insignificant risk to the environment .

Safety and Hazards

Bicalutamide can cause serious bleeding when used together with a blood thinner medicine . It can also cause swelling of the breasts (gynecomastia) and breast pain in some patients . This compound can harm an unborn baby if you father a child while using this medicine .

Orientations Futures

Future randomized, controlled, clinical trials should be performed to directly compare enzalutamide, apalutamide and darolutamide in patients with non-metastatic castration-resistant prostate cancer .

Analyse Biochimique

Biochemical Properties

Bicalutamide acts as a pure, nonsteroidal anti-androgen with affinity for androgen receptors . It does not bind to progestogen, estrogen, or glucocorticoid receptors . This compound blocks the action of androgens of adrenal and testicular origin, which stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is primarily used in the treatment of prostate cancer, where it inhibits the growth of cancer cells by blocking the action of androgens . In addition, it has been shown to reduce the allergic lesion in an animal model of allergic rhinitis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the androgen receptor, thereby blocking the action of androgens . This prevents androgens from stimulating the growth of normal and malignant prostatic tissue .

Temporal Effects in Laboratory Settings

This compound has a long plasma elimination half-life of one week and accumulates about 10-fold in plasma during daily administration . It is cleared almost exclusively by metabolism .

Dosage Effects in Animal Models

In animal models, the administration of this compound has been shown to significantly alleviate allergic rhinitis lesions . The study also found that there was a significant reduction in eosinophils number in this compound treated mice compared to the control group .

Metabolic Pathways

This compound is metabolized in the liver by hydroxylation and glucuronidation . The ®-bicalutamide is largely metabolized by cytochrome P450 (CYP), while glucuronidation is the predominant metabolic route for (S)-bicalutamide .

Transport and Distribution

This compound is well-absorbed when taken orally . It shows extensive plasma protein binding, mainly to albumin . It crosses the blood–brain barrier and exerts effects in the central nervous system .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the cell nucleus where it binds to androgen receptors to exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bicalutamide involves several key stepsThis oxidation is typically carried out using potassium permanganate in the presence of water or a mixture of water and a water-miscible solvent . The resulting product is this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be simple, convenient, safe, and cost-effective. The key steps involve the preparation of the sulfide compound, followed by its oxidation to form this compound .

Propriétés

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022678
Record name Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bicalutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015260
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in chloroform and absolute ethanol; sparingly soluble in methanol; soluble in acetone and tetrahydrofuan, Practically insoluble in water at 37 °C (5 mg/1000 mL), 9.28e-03 g/L
Record name Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BICALUTAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bicalutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015260
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bicalutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue., Bicalutamide is a nonsteroidal antiandrogen that is structurally and pharmacologically related to flutamide and nilutamide. Bicalutamide inhibits the action of androgens by competitively blocking nuclear androgen receptors in target tissues such as the prostate, seminal vesicles, and adrenal cortex; blockade of androgen receptors in the hormone-sensitive tumor cells may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. Bicalutamide is a selective antiandrogen with no androgenic or progestational activity in various animal models. The relative binding affinity of bicalutamide at the androgen receptor is more than that of nilutamide and approximately 4 times that of hydroxyflutamide, the active metabolite of flutamide., Common pharmacologic therapies for prostate cancer (ie, gonadotropin-releasing hormone [GnRH] analogs, nonsteroidal antiandrogens) when used as monotherapy initially result in increased serum testosterone concentrations, which may limit the effects of the drugs. Androgen receptors in the hypothalamus are blocked by bicalutamide, which disrupts the inhibitory feedback of testosterone on luteinizing hormone (LH) release, resulting in a temporary increase in secretion of LH; the increase in LH stimulates an increase in the production of testosterone. As GnRH analogs have potent GnRH agonist properties, testicular steroidogenesis continues during the first few weeks after initiating therapy. However, the combination of orchiectomy or GnRH analog therapy to suppress testicular androgen production and an antiandrogen to block response of remaining adrenal androgens provides maximal androgen blockade. Concomitant administration of antiandrogens such as bicalutamide in patients initiating therapy with a GnRH analog can inhibit initial androgenic stimulation and potential exacerbation of symptoms (e.g., bone pain, urinary obstruction, liver pain, impending spinal cord compression) that may occur during the first month of GnRH analog therapy., Bicalutamide was developed from a series of nonsteroidal compounds related to flutamide that showed a range of pharmacologic activity from full androgen agonist to pure antiandrogen, including progestational and antiprogestational properties. Bicalutamide is a pure antiandrogen that binds to rat, dog, and human prostate; the affinity compared with the natural ligand 5 alpha-dihydrotestosterone is low, but bicalutamide has an affinity for the rat androgen receptor approximately four times higher than hydroxyflutamide, the active metabolite of flutamide. Bicalutamide also binds to androgen receptors found in the LNCaP human prostate tumor and the Shionogi S115 mouse mammary tumor cell line, as well as androgen receptors transfected into CV-1 and HeLa cells. In all cases, bicalutamide behaves as a pure antiandrogen and inhibits gene expression and cell growth stimulated by androgen. Studies with the LNCaP cell line are particularly interesting, as these cells contain a mutated androgen receptor (codon 868, Thr-->Ala), which behaves idiosyncratically with other antiandrogens (cyproterone acetate and flutamide): both these antiandrogens act as agonists in this cell line and stimulate proliferation. Studies in vivo show that bicalutamide is a potent antiandrogen in the rat. In immature, castrated male rats treated daily with testosterone propionate, bicalutamide produces a profound inhibition of accessory sex organ (ventral prostate and seminal vesicles) growth at oral doses as low as 0.25 mg/kg; it is more active in this test than flutamide or cyproterone acetate. In mature male rats, daily oral doses of bicalutamide produce a dose-related reduction in weights of the ventral prostate glands and seminal vesicles: in this test, bicalutamide is around five times as potent as flutamide. In contrast to flutamide, which produces dose-related, marked increases in serum luteinizing hormone (LH) and testosterone as a consequence of the central inhibition of the negative feedback effects of androgens on the hypothalamic-pituitary-tests axis, bicalutamide has little effect on serum LH and testosterone; i.e., it is peripherally selective. The peripheral selectivity of bicalutamide in the rat is not due to differences between the prostate versus hypothalamic or pituitary receptors, as bicalutamide reverses the suppressive effect of testosterone on luteinizing hormone-releasing hormone (LHRH) secretion from hypothalamic slices in vitro and is as effective as flutamide at sensitizing the pituitary gland to secrete LH in response to administered LHRH. The peripheral selectivity of bicalutamide has now been shown to be due to poor penetration across the blood-brain barrier: tissue distribution studies with [3H]bicalutamide show that although it is concentrated in the organs of metabolism and secretion as well as in the prostate, the pituitary glands, and the seminal vesicles, levels in the hypothalamus and the central nervous system (CNS) are much lower than in blood. Indeed, it is probable that levels found in the CNS reflect levels of blood contamination. In dogs, bicalutamide has exquisite potency and causes dose-related atrophy of the prostate gland and epididymides; with an oral ED50 of 0.1 mg/kg, it is around 50 times as potent as flutamide in this species and also more potent than the steroidal antiandrogen WIN49596 and the 5 alpha-reductase inhibitor MK-906. Even at substantial multiples of the active dose (up to 100 mg/kg orally), bicalutamide failed to increase serum testosterone, so it is also peripherally selective in the dog., Although widely accepted as an androgen receptor antagonist, the mechanism by which it induces apoptosis remains unclear. Defining exact pathways by which bicalutamide induces its apoptotic effects would help to advance its clinical applications. /Investigators/ aimed to examine the apoptotic effects of bicalutamide at 24 hr and comment on the role of the caspases and calpains in mediating bicalutamide-induced apoptosis in androgen-dependent and androgen-independent cells. PWR-1E, PC-3 and DU-145 cells were treated with bicalutamide and assessed for apoptosis by flow cytometry at 24 hr. DU-145 cells were used to compare differences between two different metastatic receptor-negative cells and to verify apoptotic induction at 48 hr. To delineate a specific pathway of action for bicalutamide, PC-3 and PWR-1E cells were pretreated with specific inhibitors of caspase-dependent (zVAD-FMK) and caspase-independent pathways (calpain 2 inhibitor). Bicalutamide induced apoptosis in androgen-dependent PWR-1E cells via a caspase-dependent and calpain-independent mechanism. In androgen-independent PC-3 cells, bicalutamide also induced apoptosis by mechanisms that were partially inhibited by pan-caspase inhibition but were partially calpain dependent. Understanding into how bicalutamide exerts its effects in androgen-independent cells will yield further insights into the treatment of hormone-refractory disease.
Record name Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BICALUTAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from 1:1 (v/v) mix of ethyl acetate and petroleum ether, Fine white to off-white powder

CAS No.

90357-06-5
Record name Bicalutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90357-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicalutamide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bicalutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Z3NAU9DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BICALUTAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bicalutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015260
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-193 °C, 191 - 193 °C
Record name Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BICALUTAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bicalutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015260
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

180 mg of the chiral epoxide of example 17 was dissolved in a mixture of 12 ml chloroform and 12 ml of water. 133 mg of sodium-p-fluorobenzenesulfinate and 107 mg of tetrabutylammonium bromide were added. The reaction mixture was heated till reflux and kept at reflux, while stirring vigorously. The reaction was monitored with HPLC. After 4 days at reflux, the starting epoxide was completely converted. The mixture was cooled to room temperature. 10 ml of chloroform was added. The organic layer was washed with 3×20 ml of water, dried (Na2SO4), filtrated and evaporated to dryness. Residue: 226 mg (brown oil). Purification of the residue by column chromatography (Merck silica gel 60; eluens: heptane/ethyl acetate=1/1) afforded R-enantiomer of bicalutamide as a white/yellow solid material. Purified yield: 122 mg (43%). HPLC: 96.3% purity. HPLC (chiral column): 94.7% e.e. 1H and 13C NMR in agreement with R-bicalutamide
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
sodium p-fluorobenzenesulfinate
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
107 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.500 g of the epoxyamide (5A) was dissolved in a mixture of 40 ml of chloroform and 40 ml of water and 371 mg of sodium p-fluorobenzenesulfinate was added. Subsequently, 298 mg of tetrabutylammonium bromide was added. The reaction mixture was heated till reflux, while stirring vigorously. The reaction was monitored with HPLC. After 96 hours of reflux, the reaction mixture was cooled to room temperature. 20 ml of chloroform was added and the organic layer was washed with 3×50 ml of water, dried (Na2SO4) and evaporated to dryness. Yield: 860 mg. Purification of the crude product by column chromatography (Merck silica gel 60; eluent: heptane/ethyl acetate=1/1) afforded bicalutamide as white solid. Isolated yield: 380 mg (48%). 1H-NMR: confirmed the structure.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
sodium p-fluorobenzenesulfinate
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
298 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4′-Cyano-3-(4-fluorophenylthio)-2-hydroxy-2-methyl-3′-trifluoromethylpropionanilide (12.20 g, 30.6 mmol) and ethyl acetate (20 ml) were successively charged in a 200 ml four-neck flask, and the mixture was stirred under ice-cooling (2° C.–7° C.). A solution of mono-perphthalic acid in ethyl acetate (166.58 g, net 22.31 g, 122.5 mmol) was dropwise added at not higher than 10° C., and the mixture was stirred for 1 hr. A 20% KOH solution (117.5 g) was dropwise added thereto and the mixture was partitioned. The aqueous layer was extracted with ethyl acetate (30 ml). The combined organic layer was washed with a solution of sodium pyrosulfite (3.0 g) dissolved in deionized water (30 ml), dried over magnesium sulfate and concentrated under reduced pressure. Ethyl acetate (66 ml) was added to the residue and the mixture was heated to 60° C. n-Heptane (40 ml) was added dropwise at a temperature of 60° C.–65° C. over 40 min. After the completion of the dropwise addition, the mixture was allowed to cool to room temperature (about 20° C.–25° C.) and filtrated to give 4′-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3′-trifluoromethylpropionanilide (12.24 g, yield 91.2%). Purity 99.97%.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
166.58 g
Type
solvent
Reaction Step Two
Name
Quantity
117.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2 g (2.51 mmol) of N-[4-cyano-3-trifluoromethyl-phenyl]-3-[4-fluorophenyl-thio]-2-hydroxy-2-methyl-propionamide in 10 ml of acetonitrile, 20 ml of methanol and 0.6 ml of water 0.38 g (2.75 mmol) of potassium carbonate was added. The mixture was cooled to 5° C. and 10 ml of 30% aqueous hydrogen peroxide solution was added dropwise. The mixture was stirred at 25° C. overnight, then diluted with 100 ml of water and extracted twice with 100 ml of dichloromethane. The organic layer was washed with 50 ml of brine, dried over sodium sulfate and concentrated under diminished pressure. The residue was recrystallized from a 1:4 mixture of ethyl acetate/petroleum ether, which has a boiling range of 40–70° C. The yield was 1.53 g (70.83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicalutamide
Reactant of Route 2
Bicalutamide
Reactant of Route 3
Reactant of Route 3
Bicalutamide
Reactant of Route 4
Bicalutamide
Reactant of Route 5
Bicalutamide
Reactant of Route 6
Reactant of Route 6
Bicalutamide
Customer
Q & A

Q1: What is the primary mechanism of action of Bicalutamide?

A1: this compound acts as a competitive inhibitor of the androgen receptor (AR). [, , , , ] It binds to the ligand-binding domain of the AR, preventing androgens like testosterone and dihydrotestosterone from binding and activating the receptor. [, , , , , ]

Q2: How does this compound's binding to AR affect prostate cancer cells?

A2: By blocking AR activation, this compound inhibits the expression of androgen-regulated genes crucial for prostate cancer cell growth and survival. [, , , , , ] This leads to growth inhibition, induction of apoptosis, and reduced production of prostate-specific antigen (PSA). [, , , , , , , , , ]

Q3: Does this compound affect other signaling pathways besides the AR pathway?

A3: Yes, research suggests this compound can influence other signaling pathways, sometimes indirectly through its effects on AR. For example, it has been shown to impact the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. [, , ] this compound treatment has also been associated with increased levels of phospho-Akt, EGFR, and Her2, along with a reduction in PTEN levels. []

Q4: Can this compound's effect on AR influence the tumor microenvironment?

A4: Yes, this compound treatment can induce hypoxia in prostate tumors. [, , , ] This is thought to occur due to the drug's initial impact on tumor vasculature. [, , , ]

Q5: Does this this compound-induced hypoxia have consequences for tumor progression?

A5: Yes, the hypoxic environment created by this compound treatment can contribute to prostate cancer progression. [, , , ] This hypoxia can upregulate hypoxia-inducible factor 1 (HIF-1) and NF-kB, which are transcription factors involved in angiogenesis, survival, and metabolic adaptation in tumor cells. [, ] It can also lead to the selection of more aggressive cancer cells. [, , ]

Q6: Can this compound's impact on the tumor microenvironment be targeted therapeutically?

A6: Research suggests that targeting the hypoxic environment created by this compound might improve treatment outcomes. For example, combining this compound with hypoxia-activated prodrugs, like OCT1002, has shown promise in preclinical studies. [, ] These prodrugs are activated under hypoxic conditions and can enhance the antitumor effects of this compound. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C18H14F4N2O4S, and its molecular weight is 430.37 g/mol.

Q8: Is there any spectroscopic data available for this compound?

A8: Spectroscopic data for this compound can be found in various resources, including pharmaceutical reference standards and research articles. Look for information on infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.

Q9: Is this compound effective as monotherapy in prostate cancer treatment?

A10: this compound monotherapy at a dosage of 150 mg/day has demonstrated similar survival rates compared to castration in patients with advanced, non-metastatic prostate cancer. [, , , ]

Q10: What are the potential benefits of this compound monotherapy compared to castration?

A11: Studies suggest that this compound monotherapy might offer quality-of-life advantages over castration, such as better preservation of sexual interest and physical capacity. [, , , ] Additionally, preliminary data indicate that this compound monotherapy might be associated with a lower risk of osteoporosis compared to castration. [, ]

Q11: What is the role of this compound in treating locally advanced prostate cancer?

A12: this compound 150 mg/day, used as an adjuvant therapy to radical prostatectomy or radiotherapy, significantly improves progression-free survival in patients with locally advanced prostate cancer. [, , , , ] This highlights its potential role in delaying disease progression and improving outcomes in this patient population. [, , , , ]

Q12: How effective is this compound in patients with metastatic prostate cancer?

A13: While this compound can provide some benefits in metastatic prostate cancer, castration appears to offer a greater survival advantage in this setting. [] Further research is necessary to determine the optimal use of this compound in the context of metastatic disease.

Q13: Why do some patients develop resistance to this compound treatment?

A13: Resistance to this compound can occur through several mechanisms, including:

  • AR mutations: Mutations in the AR can reduce this compound's binding affinity, rendering the drug less effective. [, , , , ]
  • AR splice variants: Tumor cells can produce AR variants, like AR-V7, that lack the ligand-binding domain, making them insensitive to this compound. [, , ]
  • AR overexpression: Increased AR expression can overwhelm this compound's inhibitory effects. [, , ]
  • Activation of alternative pathways: Tumor cells can bypass AR signaling by activating other pathways, such as the PI3K/Akt/mTOR pathway, to sustain growth and survival despite this compound treatment. [, , , ]

Q14: Are there any strategies to overcome or prevent this compound resistance?

A14: Researchers are actively investigating ways to combat this compound resistance. Some potential strategies include:

  • Combination therapies: Combining this compound with other agents, such as novel antiandrogens, androgen synthesis inhibitors, or drugs targeting alternative pathways, might enhance efficacy and delay resistance. [, , , ]
  • Targeting AR splice variants: Developing drugs that specifically target AR splice variants, like AR-V7, may offer a way to overcome resistance mediated by these variants. []
  • Targeting the tumor microenvironment: As mentioned earlier, using agents like OCT1002 to target the hypoxic environment induced by this compound may improve treatment outcomes. [, ]

Q15: How is this compound administered, and what is its typical dosage?

A17: this compound is administered orally, typically once a day. [, , ] The dosage can vary depending on the specific clinical situation, but common dosages include 50 mg/day for combination therapy and 150 mg/day for monotherapy. [, , , , , , ]

Q16: What is the half-life of this compound?

A18: this compound has a long elimination half-life, which allows for once-daily dosing. [, ] The reported half-life is approximately 6 days. [, ]

Q17: How is this compound metabolized in the body?

A19: this compound is primarily metabolized in the liver via glucuronidation. [, , ] This process involves the addition of glucuronic acid to the drug molecule, making it more water-soluble and facilitating its elimination from the body. [, , ]

Q18: What is the primary route of this compound elimination?

A20: this compound and its metabolites are primarily excreted in the feces. [, , ]

Q19: What are the most common side effects associated with this compound?

A21: The most frequently reported side effects of this compound are breast pain and gynecomastia (breast enlargement). [, , , , , ] These side effects are related to this compound's antiandrogenic activity. [, , , , , ]

Q20: Are there any serious adverse events associated with this compound?

A22: While generally well-tolerated, this compound has been associated with rare cases of hepatotoxicity (liver damage). [, ] It is essential to monitor liver function in patients receiving this compound, especially during the initial stages of treatment. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.